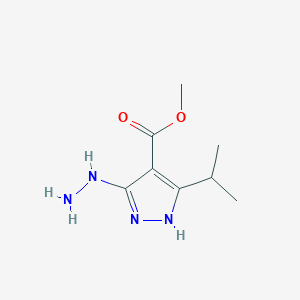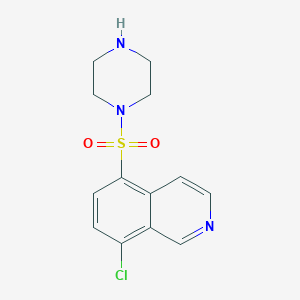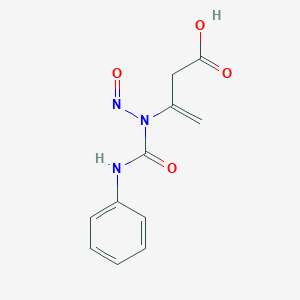
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea (MCNP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCNP is a nitric oxide (NO) donor that can release NO in a controlled manner, making it a useful tool in scientific research.
Aplicaciones Científicas De Investigación
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea has been used in various scientific research applications due to its ability to release NO in a controlled manner. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea has been used to study the effects of NO on these processes and to develop new drugs that target NO signaling pathways.
Mecanismo De Acción
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea releases NO through a chemical reaction that involves the transfer of a nitroso group to a thiol group. This reaction occurs in the presence of reducing agents such as glutathione and cysteine. The released NO can then interact with various targets, including guanylyl cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea has also been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea has several advantages for lab experiments, including its ability to release NO in a controlled manner, its stability, and its ease of synthesis. However, 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea has some limitations, including its potential toxicity and the need for reducing agents to release NO.
Direcciones Futuras
There are several future directions for 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea research, including the development of new NO-releasing compounds with improved properties, the study of the effects of 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea on various physiological processes, and the development of new drugs that target NO signaling pathways. Additionally, 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea could be used in the development of new therapies for various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer.
Conclusion:
In conclusion, 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea is a chemical compound with significant potential for scientific research and drug development. Its ability to release NO in a controlled manner makes it a useful tool for studying various physiological processes and developing new therapies. However, further research is needed to fully understand the biochemical and physiological effects of 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea and to develop new NO-releasing compounds with improved properties.
Métodos De Síntesis
The synthesis of 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea involves the reaction of phenyl isocyanate with 3-methyleneglutaric acid, followed by the addition of sodium nitrite and hydrochloric acid. The resulting compound is then treated with sodium hydroxide to yield 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea. This synthesis method has been extensively studied and optimized for high yields and purity.
Propiedades
Número CAS |
102613-37-6 |
|---|---|
Nombre del producto |
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea |
Fórmula molecular |
C11H11N3O4 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
3-[nitroso(phenylcarbamoyl)amino]but-3-enoic acid |
InChI |
InChI=1S/C11H11N3O4/c1-8(7-10(15)16)14(13-18)11(17)12-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,17)(H,15,16) |
Clave InChI |
NTOHKHXKERTEID-UHFFFAOYSA-N |
SMILES |
C=C(CC(=O)O)N(C(=O)NC1=CC=CC=C1)N=O |
SMILES canónico |
C=C(CC(=O)O)N(C(=O)NC1=CC=CC=C1)N=O |
Sinónimos |
1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



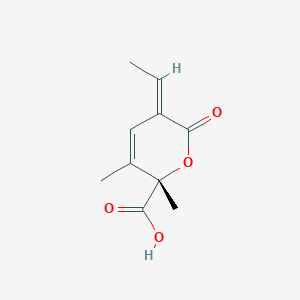
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)
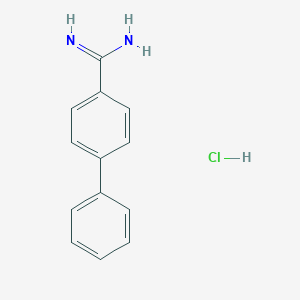
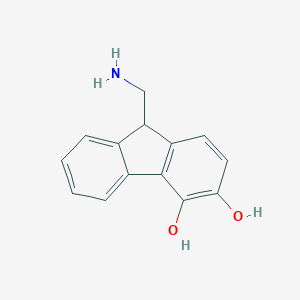

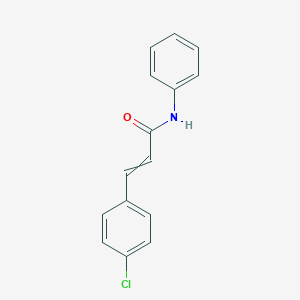


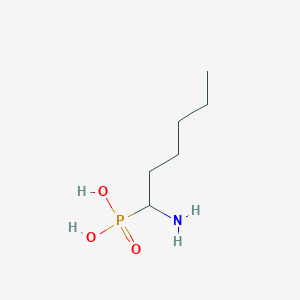

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)
